molecular formula C14H14N4OS2 B2741936 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-72-6

7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2741936
CAS No.: 869074-72-6
M. Wt: 318.41
InChI Key: DLHSDEHJRRKUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one belongs to the thiadiazolo-triazinone class, characterized by a fused bicyclic core comprising a 1,3,4-thiadiazole and 1,2,4-triazinone moiety. Key structural features include:

  • 3-Methyl group at position 3 of the triazinone ring.
  • [(2,5-Dimethylphenyl)methyl]sulfanyl substituent at position 7, introducing steric bulk and lipophilicity.

This compound is synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with substituted acetic acid derivatives in the presence of POCl₃, followed by cyclization . Spectral confirmation (FT-IR, NMR, ESI-MS) typically shows:

  • Carbonyl stretch at ~1700 cm⁻¹ (triazinone ring).
  • Aromatic proton signals (δ 6.8–7.4 ppm in ¹H-NMR) for the dimethylphenyl group.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-8-4-5-9(2)11(6-8)7-20-14-17-18-12(19)10(3)15-16-13(18)21-14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHSDEHJRRKUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=O)C(=NN=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₈N₄OS₂
  • Molecular Weight : 346.5 g/mol
  • Structural Features : The compound features a thiadiazole ring fused with a triazine moiety and a sulfanyl group attached to a dimethylphenyl substituent. This unique structure may influence its biological activity by modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related thiadiazole derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The presence of the sulfanyl group is believed to enhance membrane permeability, allowing for increased efficacy against bacterial strains.

Anticancer Properties

Compounds containing triazole and thiadiazole rings have shown promise in cancer research:

  • Case Study : A derivative of this compound was tested in vitro against various cancer cell lines (e.g., MCF-7 for breast cancer) and exhibited IC50 values in the micromolar range.
  • Mechanism : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also noteworthy:

  • Research Findings : In vivo studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Application : This suggests potential use in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-methoxyphenyl)-4-(thioacetyl)-1H-triazoleTriazole ring with methoxy substitutionAntimicrobial
2-(benzothiazol-2-yl)-1H-indoleIndole core with benzothiazoleAnticancer
4-(dimethylamino)-1H-indazoleIndazole structure with dimethylamino groupNeuroprotective

The precise mechanism of action for this compound remains to be fully elucidated. However, it is likely that:

  • The sulfanyl group enhances interaction with thiol-containing enzymes.
  • The fused thiadiazole-triazine structure may facilitate binding to multiple biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical profiles of thiadiazolo-triazinones are highly dependent on substituents. Below is a comparative analysis:

Compound Name / Substituent at Position 7 Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Biological Activity
Target Compound : [(2,5-Dimethylphenyl)methyl]sulfanyl Thiadiazolo-triazinone ~375–400 (estimated) Not reported ¹H-NMR (δ 2.3–2.5 ppm for methyl groups) Likely anti-TB/antibacterial (inferred)
3-tert-Butyl-7-(aryl) derivatives Thiadiazolo-triazinone 350–420 160–210 LC-MS: M⁺ peaks at m/z 350–420 Anti-TB (MIC: 1.6–12.5 µg/mL)
7-[(4-Bromo/fluorophenoxy)methyl] Thiadiazolo-triazinone ~390–410 145–185 ESI-MS: [M+H]⁺ at m/z 390–410 Antimicrobial (moderate activity)
Benzamide-substituted analogs Thiadiazolo-triazinone ~320–350 130–160 IR: Amide C=O at ~1650 cm⁻¹ Not reported
1,3,4-Oxadiazole derivatives Oxadiazole-triazine hybrid 375–389 134–178 ¹³C-NMR: 160–170 ppm (C=O) Antibacterial (MIC: 25–50 µg/mL)

Key Observations :

  • Thermal Stability : Higher melting points (160–210°C) in tert-butyl derivatives suggest greater crystallinity due to bulky substituents .
  • Electronic Effects: Sulfanyl linkages (target compound) may offer stronger electron-withdrawing effects than ether (phenoxy) or amide groups, influencing receptor binding .
Anti-Tubercular Activity
  • Tert-butyl derivatives (5a-k) : Exhibited MIC values of 1.6–12.5 µg/mL against M. tuberculosis, outperforming reference drugs like streptomycin .
  • Phenoxy derivatives: Showed weaker activity (MIC >25 µg/mL), likely due to reduced cellular uptake from polar oxygen linkages .
  • Target Compound : While direct data is unavailable, the dimethylphenyl group’s lipophilicity may enhance anti-TB efficacy compared to less hydrophobic analogs.
Antibacterial Activity
  • Oxadiazole hybrids (7c-f) : Moderate activity against S. aureus and E. coli (MIC: 25–50 µg/mL), attributed to the oxadiazole-thiazole pharmacophore .
  • Thiadiazolo-triazinones: Generally superior, with MICs as low as 3.1 µg/mL for tert-butyl derivatives, suggesting the fused thiadiazole-triazinone core is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.